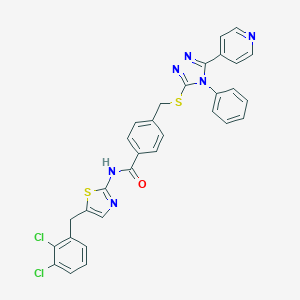![molecular formula C21H15IN2O3 B285926 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide](/img/structure/B285926.png)
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research. Its unique mechanism of action and biochemical and physiological effects have made it a promising candidate for the development of new cancer therapies.
作用机制
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide inhibits the activity of the NEDD8-activating enzyme (NAE), which is involved in the activation of the ubiquitin-proteasome system. This system is responsible for the degradation of proteins that are no longer needed by the cell. Inhibition of NAE by 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide results in the accumulation of proteins that are normally degraded by the proteasome, leading to apoptosis and cell death in cancer cells.
Biochemical and physiological effects:
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide has been shown to induce apoptosis in cancer cells through the accumulation of proteins that are normally degraded by the proteasome. This results in the activation of the intrinsic apoptotic pathway, which ultimately leads to cell death. 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
实验室实验的优点和局限性
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical and clinical trials, and its mechanism of action is well understood. However, there are also limitations to the use of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide in lab experiments. It has been shown to have off-target effects on other enzymes involved in the ubiquitin-proteasome system, which can complicate data interpretation. In addition, the optimal dose and treatment duration for 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide may vary depending on the cancer cell line being studied.
未来方向
There are several future directions for the development of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide as a cancer therapeutic. One potential direction is the combination of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide with other chemotherapeutic agents to enhance its efficacy. Another direction is the development of more specific inhibitors of NAE to reduce off-target effects. Additionally, the use of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide in combination with immunotherapies may enhance the immune response against cancer cells. Finally, the identification of biomarkers that predict response to 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide may help to identify patients who are most likely to benefit from this therapy.
Conclusion:
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide is a promising candidate for the development of new cancer therapies. Its unique mechanism of action and biochemical and physiological effects have made it a focus of research in the field of cancer biology. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide have been discussed in this paper. Further research is needed to fully understand the potential of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide as a cancer therapeutic.
合成方法
The synthesis of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide involves the reaction of 2,3-dihydro-1H-benzo[de]isoquinolin-1,4-dione with 4-iodoaniline and 3-(bromomethyl)phenylpropanoic acid. The reaction proceeds through a series of steps involving the formation of an amide bond and subsequent cyclization to form the final product. The synthesis of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide has been optimized to yield high purity and high yield.
科学研究应用
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide has been extensively studied in preclinical and clinical trials for its potential as a cancer therapeutic. It has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome system. This results in the accumulation of proteins that are normally degraded by the proteasome, leading to apoptosis and cell death in cancer cells. 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide has been shown to be effective in a variety of cancer cell lines, including breast, prostate, lung, and pancreatic cancer.
属性
分子式 |
C21H15IN2O3 |
|---|---|
分子量 |
470.3 g/mol |
IUPAC 名称 |
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-iodophenyl)propanamide |
InChI |
InChI=1S/C21H15IN2O3/c22-14-7-9-15(10-8-14)23-18(25)11-12-24-20(26)16-5-1-3-13-4-2-6-17(19(13)16)21(24)27/h1-10H,11-12H2,(H,23,25) |
InChI 键 |
UHCRKQWRLBARJR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC(=O)NC4=CC=C(C=C4)I |
规范 SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC(=O)NC4=CC=C(C=C4)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide](/img/structure/B285843.png)
![2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-[(4-fluorophenoxy)methyl]ethyl acetate](/img/structure/B285845.png)
![2-(2-methyl-1H-benzimidazol-1-yl)-1-[(3-methylphenoxy)methyl]ethyl acetate](/img/structure/B285846.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B285847.png)


![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285858.png)
![5-(4-Fluorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B285865.png)
![2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B285872.png)


![ethyl 4-[({[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B285879.png)
![2,2-Dimethyl-6-(1-naphthyloxy)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B285881.png)
![2-[(4-Butylanilino)carbonyl]benzoic acid](/img/structure/B285883.png)